molecular formula C7H9Cl2NO B1266351 O-(m-Chlorobenzyl)hydroxylamine hydrochloride CAS No. 29605-78-5

O-(m-Chlorobenzyl)hydroxylamine hydrochloride

Cat. No. B1266351
CAS RN: 29605-78-5
M. Wt: 194.06 g/mol
InChI Key: PZPCEIVCWGWHCC-UHFFFAOYSA-N
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Description

O-(m-Chlorobenzyl)hydroxylamine hydrochloride is a chemical compound utilized in various chemical syntheses and reactions. Its role is significant in the synthesis of N-benzoyliminopyridinium ylides and in the study of molecular structures and chemical reactions due to its unique properties.

Synthesis Analysis

A method for the synthesis of O-benzylhydroxylamine hydrochloride from polyvinyl alcohol alcoholysis liquor has been developed, achieving a total yield of 90.2% with 99.3% purity. This method involves amidation, etherification, and hydrolysis processes, with the structure confirmed by IR spectroscopy (L. Qian, 2013)(Qian, 2013).

Molecular Structure Analysis

The molecular structures of various hydroxylamines, including O-methylhydroxylamine and N-methylhydroxylamine, have been determined by electron diffraction in the gas phase. These studies provide insights into the structural changes occurring with methyl substitution and the effects on N-O and C-N bond lengths (D. Rankin et al., 1981)(Rankin et al., 1981).

Chemical Reactions and Properties

The reaction of 3-(o-chlorobenzylidene)-2,4-dioxopentanoic acid with hydroxylamine hydrochloride has been studied, revealing the formation of compounds with specific yields and providing insights into the reactive properties of related chlorobenzyl derivatives (T. Kurihara et al., 1977)(Kurihara et al., 1977).

Physical Properties Analysis

While specific studies directly addressing the physical properties of this compound are not highlighted, it's understood that such compounds' physical properties are crucial for their applications in chemical syntheses and analytical methods.

Chemical Properties Analysis

The chemical properties of this compound are indicative of its reactivity and usefulness in synthesizing various chemical compounds. The chemical reactivity, such as its ability to participate in condensation reactions and its role in the synthesis of N,N,O-trisubstituted hydroxylamines, underscores its chemical versatility (Sandeep Dhanju and D. Crich, 2016)(Dhanju & Crich, 2016).

Scientific Research Applications

  • Chemical Reactions and Synthesis :

    • O-(m-Chlorobenzyl)hydroxylamine hydrochloride is used in chemical reactions with substituted benzylideneacetylacetones, leading to the production of isoxazoles and other compounds (Kurihara, Sakaguchi, & Hirano, 1976).
    • It is also involved in the electrochemical amination of chlorobenzene, producing various chloroanilines and chlorophenylenediamines, which are significant in organic synthesis (Lisitsyn & Sukhov, 2018).
    • Additionally, it plays a role in the efficient synthesis of O-(2,4-dinitrophenyl)hydroxylamine, used for aminating efficiency in various chemical procedures (Legault & Charette, 2003).
  • Advanced Materials and Nanotechnology :

    • This chemical is utilized in the preparation of single-layer, high-quality reduced graphene oxide, which has applications in device manufacturing (Mao, Yu, Cui, Bo, Lu, & Chen, 2011).
  • Biochemical Applications :

    • It has been used in the modification of enzymes, specifically in the amination of methionine residue in D-amino acid oxidase (D’Silva, Williams, & Massey, 1986).
    • The compound is significant in molecular biology, particularly in post-PCR sterilization techniques to prevent contamination by modifying PCR products (Aslanzadeh, 1993).
  • Environmental Chemistry :

  • Medical and Biological Research :

    • Hydroxylamine hydrochloride has been tested as an inactivating agent for viruses like foot-and-mouth disease, showcasing its potential in virology (Fellowes, 1966).

Safety and Hazards

O-Benzylhydroxylamine hydrochloride is classified as Eye Dam. 1 - Skin Irrit. 2 - Skin Sens. 1 according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause an allergic skin reaction .

properties

IUPAC Name

O-[(3-chlorophenyl)methyl]hydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO.ClH/c8-7-3-1-2-6(4-7)5-10-9;/h1-4H,5,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZPCEIVCWGWHCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CON.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50952080
Record name O-[(3-Chlorophenyl)methyl]hydroxylamine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

29605-78-5
Record name Hydroxylamine, O-[(3-chlorophenyl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29605-78-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxylamine, O-(m-chlorobenzyl)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029605785
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 29605-78-5
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Record name O-[(3-Chlorophenyl)methyl]hydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50952080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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